molecular formula C9H13ClN2O B13288060 4-(Butan-2-yloxy)-5-chloropyridin-3-amine

4-(Butan-2-yloxy)-5-chloropyridin-3-amine

Cat. No.: B13288060
M. Wt: 200.66 g/mol
InChI Key: QLTGVXODMIJEEX-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-5-chloropyridin-3-amine is a pyridine derivative featuring a chloro group at position 5, an amine group at position 3, and a butan-2-yloxy (secondary butoxy) substituent at position 4. Pyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive molecules .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-butan-2-yloxy-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-7(10)4-12-5-8(9)11/h4-6H,3,11H2,1-2H3

InChI Key

QLTGVXODMIJEEX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-5-chloropyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-chloropyridine and butan-2-ol.

    Etherification Reaction: The butan-2-ol is reacted with a suitable base, such as sodium hydride (NaH), to form the butan-2-yloxy anion. This anion then undergoes nucleophilic substitution with 3-amino-5-chloropyridine to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-5-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(Butan-2-yloxy)-5-chloropyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-5-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

While direct studies on this compound are absent in the provided evidence, the following trends are inferred from analogs:

Synthetic Accessibility: Secondary alkoxy groups (e.g., butan-2-yloxy) are more challenging to introduce regioselectively than primary alkoxy groups, requiring optimized reaction conditions .

Biological Activity: Pyridine derivatives with chloro and alkoxy substituents are frequently explored as kinase inhibitors or antimicrobial agents. For example, benzyloxy-substituted analogs show enhanced activity in preliminary screenings due to aromatic stacking interactions .

Metabolic Stability: Larger alkoxy groups (e.g., butan-2-yloxy) may resist oxidative metabolism better than methoxy groups, extending half-life in vivo .

Biological Activity

4-(Butan-2-yloxy)-5-chloropyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a butan-2-yloxy group and a chlorine atom at the 5-position of the pyridine ring, contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical formula of this compound is C11H14ClNC_{11}H_{14}ClN with a molecular weight of approximately 201.69 g/mol. The compound features:

  • A pyridine ring with a nitrogen atom.
  • A butan-2-yloxy substituent which enhances lipophilicity.
  • A chlorine atom at the 5-position that may influence its reactivity and binding affinity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with colon cancer. The compound's mechanism may involve:

  • Inhibition of specific enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in malignant cells.

In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates, indicating its efficacy in vivo.

The biological activity of this compound is hypothesized to be mediated through specific interactions with target proteins or enzymes. These interactions may modulate signaling pathways critical for cell survival and proliferation.

Target Proteins

The following table summarizes potential target proteins and their associated pathways influenced by the compound:

Target Protein Pathway Effect
Enzyme AMetabolic pathwayInhibition of growth
Receptor BApoptosis signalingInduction of cell death
Protein CCell cycle regulationArrest in cell division

Case Studies

  • Colon Cancer Study : A study evaluated the effects of this compound on DLD-1 colon cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cells.
  • Antimicrobial Efficacy : In another study, this compound was tested against various Gram-positive and Gram-negative bacteria. It demonstrated a broad spectrum of activity, particularly effective against resistant strains.

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